1-Aminopiperidine-2,6-dione
Description
Contextualization within the Glutarimide (B196013) and Piperidine (B6355638) Derivative Chemical Space
1-Aminopiperidine-2,6-dione is structurally a derivative of piperidine-2,6-dione, also known as glutarimide. wikipedia.org The core of the molecule is a six-membered piperidine ring containing two carbonyl groups at positions 2 and 6, which form a cyclic imide. wikipedia.org This glutarimide scaffold is the foundational structure for a number of pharmacologically important compounds. wikipedia.org The distinguishing feature of this compound is the presence of an amino group attached to the nitrogen atom of the piperidine ring.
The piperidine ring itself is one of the most prevalent nitrogen-containing heterocyclic scaffolds in medicinal chemistry and drug discovery. mdpi.com Piperidine-containing compounds are integral building blocks for a vast array of synthetic drugs and are found in numerous natural products. mdpi.com The combination of the piperidine skeleton with the dione (B5365651) functionality and the N-amino group gives this compound a distinct set of properties that differentiates it from other piperidine and glutarimide derivatives.
The glutarimide family of compounds, to which this compound belongs, has a rich history in medicinal chemistry. The parent compound, glutarimide, is a key structural component of drugs like thalidomide (B1683933) and its analogs, which are known for their immunomodulatory and anticancer activities. wikipedia.orgnih.gov These molecules typically feature substitutions at the 3-position of the glutarimide ring. In contrast, this compound has its key substitution at the 1-position (the nitrogen atom), which fundamentally alters its chemical reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol nih.gov |
| IUPAC Name | This compound |
| CAS Number | 114609-19-7 vulcanchem.com |
| Appearance | Off-white crystalline powder aksci.com |
| Melting Point | >245°C (decomposes) (for hydrochloride salt) aksci.com |
Significance in Advanced Organic Synthesis and Medicinal Chemistry
The chemical structure of this compound makes it a versatile intermediate in organic synthesis. The presence of the N-amino group provides a reactive handle for the introduction of various functionalities through reactions such as acylation, alkylation, and condensation. This allows for the construction of more complex molecular architectures.
In the realm of medicinal chemistry, derivatives of piperidine-2,6-dione are of high interest. For instance, compounds incorporating the 3-aminopiperidine-2,6-dione (B110489) moiety are utilized in the development of novel therapeutics, including anticancer agents and immunomodulators. nih.gov This related structure is a key component in molecules designed to interact with the cereblon (CRBN) E3 ubiquitin ligase, a mechanism central to the activity of immunomodulatory imide drugs (IMiDs). nih.govnih.gov
While direct applications of this compound itself are less documented in late-stage drug candidates, its role as a precursor or building block is significant. The synthesis of novel piperidine-2,6-dione derivatives often involves intermediates that may be structurally related to this compound. The ability to modify the glutarimide scaffold at the nitrogen position opens up avenues for creating new chemical entities with potentially unique biological activities. For example, the synthesis of various N-substituted glutarimide derivatives has been explored to generate compounds with diverse pharmacological profiles. researchgate.net
Evolving Research Trajectories and Academic Interest
Academic and industrial interest in glutarimide and piperidine derivatives remains high, driven by the continued success of drugs based on these scaffolds and the quest for new therapeutic agents. Research is increasingly focused on the design and synthesis of novel analogs with improved efficacy and novel mechanisms of action.
One major area of research is the development of PROteolysis TArgeting Chimeras (PROTACs), where derivatives of 3-aminopiperidine-2,6-dione are commonly used as E3 ligase ligands. While distinct from the 1-amino substituted compound, the extensive research into modifying the glutarimide core highlights the importance of this chemical class. The exploration of different substitution patterns on the piperidine-2,6-dione ring, including at the N-1 position, is a logical progression in the search for new molecular entities with desirable properties.
The synthesis of novel piperidine-2,6-dione derivatives for various therapeutic targets continues to be an active field. For example, derivatives have been investigated as potential multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, the development of new synthetic methodologies to access these scaffolds efficiently and stereoselectively is a constant focus of organic chemistry research. researchgate.netmdpi.com The unique reactivity of this compound could be leveraged in these synthetic endeavors to create libraries of novel compounds for biological screening. The ongoing exploration of the chemical space around the piperidine-2,6-dione core suggests that compounds like this compound will continue to be relevant to the progression of organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
114609-19-7 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-aminopiperidine-2,6-dione |
InChI |
InChI=1S/C5H8N2O2/c6-7-4(8)2-1-3-5(7)9/h1-3,6H2 |
InChI Key |
PAMWIQZMLLUFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes
Classical Chemical Synthesis Approaches
The classical synthesis of 1-aminopiperidine-2,6-dione primarily revolves around the formation of the piperidine-2,6-dione scaffold followed by or concurrent with the introduction of the amino group at the nitrogen atom (N-1 position).
General Synthetic Strategies for the Piperidine-2,6-dione Scaffold
The piperidine-2,6-dione core, or glutarimide (B196013), is a versatile heterocyclic compound. A prevalent method for its synthesis involves the cyclization of glutaric acid derivatives. One common approach is the reaction of glutaric anhydride (B1165640) with an amine. This reaction proceeds via the formation of an intermediate amic acid, which upon heating, undergoes dehydration to form the cyclic imide.
Another strategy involves the use of N-acyl-glutarimides, which can undergo transamidation with various amines under mild, metal-free conditions. This method highlights the reactivity of the glutarimide scaffold for further functionalization. rsc.org
Amination Strategies at the N-1 Position
Direct amination of a pre-formed piperidine-2,6-dione at the N-1 position is not a commonly reported strategy. The more direct and widely utilized approach is the use of a nitrogen-based nucleophile during the ring formation step. For the synthesis of this compound, hydrazine (B178648) or its derivatives are the key reagents.
Ring Closure Reactions from Linear Precursors
The most direct method for the synthesis of this compound is the reaction of a linear glutaric acid derivative with hydrazine. Typically, glutaric anhydride is reacted with hydrazine hydrate (B1144303). This reaction leads to the formation of the N-aminoglutarimide ring in a one-pot procedure. The reaction involves the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to yield the final product.
While specific yields for this direct synthesis can vary, the reaction of esters with hydrazine hydrate to form hydrazides is a well-established and generally high-yielding transformation, often performed in a solvent like ethanol (B145695) under reflux. researchgate.net A patent describes a method for preparing hydrazide compounds from esters and hydrazine hydrate with yields exceeding 90% by using reactive fractionation or rectification to remove the alcohol byproduct and drive the reaction to completion. google.com
| Reactants | Reagents/Solvents | Conditions | Product |
| Glutaric Anhydride | Hydrazine Hydrate | Heating | This compound |
| Diethyl Glutarate | Hydrazine Hydrate, Ethanol | Reflux | This compound |
This table represents a generalized summary of the ring closure reaction. Specific reaction conditions and yields may vary based on the cited literature.
Formation of Salt Forms for Enhanced Reactivity or Handling
While specific documentation on the salt forms of this compound is limited, the formation of hydrochloride salts is a standard procedure for amino compounds to improve their stability and solubility. This is typically achieved by treating a solution of the free base with hydrochloric acid. For instance, a general procedure for the synthesis of 3-aminopiperidine-2,6-dione (B110489) hydrochloride involves hydrogenation of a carbamate-protected precursor in the presence of hydrochloric acid. chemicalbook.com A similar principle would apply to the 1-amino isomer, where the free this compound would be dissolved in a suitable solvent and treated with a solution of hydrogen chloride.
Stereoselective Synthesis of Enantiomers
Chiral Resolution Techniques for (S)-1-Aminopiperidine-2,6-dione
Given the lack of a chiral center on the carbon backbone of the parent this compound, the designation "(S)" would imply chirality at the nitrogen atom or due to atropisomerism, which is not commonly discussed for this specific compound. However, if a chiral derivative were synthesized, general methods for chiral resolution could be employed.
Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the chiral auxiliary can be removed to yield the pure enantiomer.
Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. Chiral stationary phases based on macrocyclic antibiotics, such as vancomycin, have been shown to be effective in resolving aromatic amino acids. nih.gov
| Technique | Principle | Application |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different physical properties (e.g., solubility). | Separation of racemic amines and carboxylic acids. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of a wide range of chiral compounds. nih.gov |
This table presents general chiral resolution techniques that could be theoretically applied to chiral derivatives of this compound.
Biocatalytic and Chemoenzymatic Approaches for Enantiopure Production
The investigation into the biosynthesis of microbial natural products has unveiled potent biocatalysts for creating valuable chemicals. nih.gov This has led to the development of sophisticated methods for producing enantiopure (S)-3-aminopiperidine-2,6-dione, leveraging the enzymatic machinery found in nature. nih.govresearchgate.net
The biosynthesis of the blue pigment indigoidine (B1217730) has been a key area of study, revealing (S)-3-aminopiperidine-2,6-dione as a crucial intermediate. nih.govresearchgate.net The enzyme responsible for this synthesis is IdgS, a single-module nonribosomal peptide synthetase (NRPS). escholarship.org The production of (S)-3-aminopiperidine-2,6-dione from the precursor L-glutamine is a multi-step process catalyzed by distinct domains within the IdgS enzyme. researchgate.netescholarship.org
Research has elucidated a specific biosynthetic route:
Activation and Tethering : The adenylation (A) domain of IdgS selectively activates L-glutamine and loads it onto the peptidyl carrier protein (PCP) domain. escholarship.org
Cyclization : The L-glutamine tethered to the enzyme is then offloaded and cyclized by the thioesterase (TE) domain. This reaction forms (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net
Dehydrogenation and Dimerization : Subsequently, an oxidation (Ox) domain, which contains a flavin mononucleotide (FMN) cofactor, dehydrogenates the intermediate. researchgate.netescholarship.org This leads to the eventual dimerization that forms the indigoidine pigment. nih.govresearchgate.net
This sequential action, where cyclization by the thioesterase domain precedes dehydrogenation by the oxidation domain, confirms (S)-3-aminopiperidine-2,6-dione as a discrete biosynthetic intermediate. nih.govresearchgate.net
Building on the understanding of the IdgS enzyme's natural function, researchers have engineered biocatalysts to optimize the production of enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net The goal was to halt the biosynthetic pathway after the formation of the desired compound, preventing its subsequent conversion into indigoidine.
A significant breakthrough was the development of an IdgS-derived enzyme mutant, IdgS-Ox* R539A . nih.govresearchgate.net By mutating the oxidation (Ox) domain, its function was impaired, effectively allowing for the accumulation of the (S)-3-aminopiperidine-2,6-dione intermediate. researchgate.net This engineered biocatalyst provides a promising enzymatic strategy for preparing the enantiopure compound directly from L-glutamine. researchgate.net
As a proof of concept, a one-pot chemoenzymatic synthesis was developed. This process combines the biocatalytic conversion of L-glutamine to (S)-3-aminopiperidine-2,6-dione using the engineered enzyme with subsequent chemical condensation steps. nih.gov
Table 1: Performance of Engineered IdgS Biocatalyst
| Biocatalyst | Application | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Immobilized IdgS-Ox* R539A | Bioconversion of L-Glutamine | (S)-3-aminopiperidine-2,6-dione | 32.3 ± 6.4% | >99% | nih.gov |
| IdgS-Ox* R539A in two-step, one-pot synthesis | Chemoenzymatic synthesis | Thalidomide (B1683933) | 20.21 ± 3.5% | Not Reported | nih.gov |
Industrial-Scale Synthetic Procedures
While biocatalytic methods show great promise, traditional chemical synthesis routes are also being optimized for potential industrial-scale production. One patented method describes a three-step process to produce 3-aminopiperidine-2,6-dione hydrochloride from L-Glutamine. google.com
The described route involves:
Protection : The amino group of L-Glutamine is protected. google.com
Cyclization : The protected L-Glutamine undergoes cyclization using N,N'-Carbonyldiimidazole, catalyzed by 4-dimethylaminopyridine, under anhydrous conditions. google.com
Deprotection and Salt Formation : The protecting group is removed in an acidic medium, which also forms the hydrochloride salt of the final product. google.com
This chemical synthesis route is noted for its simple process, mild reaction conditions, and avoidance of high-pressure hydrogenation, making it potentially suitable for industrialization. google.com Furthermore, the development of whole-cell bioconversion systems is considered a feasible strategy to meet the demand for large-scale preparation of the enantiopure compound. nih.gov
Chemical Reactivity and Transformation Pathways
Chemical Reactions of the Piperidine-2,6-dione Core
The glutarimide (B196013) ring contains two carbonyl groups and an imide nitrogen, which are the primary sites for chemical reactions.
The piperidine-2,6-dione ring is susceptible to hydrolysis, a reaction that involves the cleavage of one or both of the amide bonds within the imide group. The rate and outcome of this hydrolysis are highly dependent on the pH of the environment. nih.gov For instance, the well-known derivative thalidomide (B1683933), which features this core structure, undergoes hydrolysis where the rate accelerates with increasing pH. nih.gov
The hydrolysis can occur at either of the C-N bonds of the glutarimide ring. Under basic conditions, such as with lithium hydroxide (B78521) (LiOH), N-acyl glutarimides can undergo selective C-N cleavage. acs.org This process is initiated by the opening of the glutarimide ring. acs.org Enzymatic hydrolysis is also a significant transformation pathway. Specific bacterial enzymes, known as imidases, can perform stereoselective hydrolysis on 3-substituted glutarimides. nih.gov For example, enzymes from Alcaligenes faecalis and Burkholderia phytofirmans have been shown to hydrolyze 3-substituted glutarimides to produce optically active glutaric acid monoamides. nih.gov These enzymatic reactions are typically stable in a pH range of 6-10 and at temperatures below 40 °C. nih.gov
The stability of the glutarimide ring is influenced by the substituents attached to it. It has been observed that electron-withdrawing groups can activate the glutarimide ring, making it more prone to hydrolysis. nih.gov
Table 1: Conditions for Hydrolysis of Piperidine-2,6-dione Derivatives
| Reagent/Condition | Substrate Example | Product Type | Reference |
| Lithium Hydroxide (LiOH) | N-acyl glutarimide | Primary Amide | acs.org |
| Imidase from B. phytofirmans | 3-(4-chlorophenyl) glutarimide | (R)-3-(4-chlorophenyl) glutaric acid monoamide | nih.gov |
| Imidase from A. faecalis | 3-(4-chlorophenyl) glutarimide | (R)-3-(4-chlorophenyl) glutaric acid monoamide | nih.gov |
| Aqueous Media (pH dependent) | Thalidomide | α-(o-carboxybenzoyl) glutarimide | nih.govtaylorandfrancis.com |
The two carbonyl groups within the piperidine-2,6-dione ring can be reduced to hydroxyl groups or completely to methylene (B1212753) groups, leading to the formation of substituted piperidines. A variety of reducing agents are effective for this transformation. dtic.mil Common reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are used to reduce piperidones (the general class of compounds containing this ring structure) to the corresponding piperidines. dtic.mil
The reduction of substituted 2-piperidones can yield the corresponding piperidines. dtic.mil Similarly, the reduction of 3-piperidones is a source for 3-hydroxy derivatives, and 4-piperidones can be reduced to form 4-hydroxypiperidines. dtic.milcore.ac.uk For example, the reduction of a 6-substituted piperidine-2,4-dione with zinc borohydride has been shown to produce the corresponding 4-hydroxypiperidin-2-one. core.ac.uk The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction, particularly when chiral centers are present in the molecule.
Transformations Involving the C-3 Amino Group
The primary amino group at the C-3 position is a key site for functionalization, acting as a potent nucleophile.
The C-3 amino group readily participates in reactions with electrophilic compounds. As a primary amine, its lone pair of electrons can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the synthesis of many derivatives. For instance, 3-aminopiperidine-2,6-dione (B110489) hydrochloride can react with isobenzofuran (B1246724) derivatives to form substituted isoindole-1,3-diones. google.com
One of the most common transformations of the 3-amino group is its reaction with carboxylic acids or their activated derivatives to form amide bonds. luxembourg-bio.com This acylation reaction is a versatile method for introducing a wide variety of substituents.
The reaction can be carried out using standard peptide coupling reagents. luxembourg-bio.com Alternatively, direct reaction with an acid anhydride (B1165640), such as glutaric anhydride, in a suitable solvent like toluene (B28343) can be employed. researchgate.net The resulting N-acylated product can then be used in subsequent synthetic steps. researchgate.net Another example involves the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with cyclopropanecarbonyl chloride in the presence of a base like diisopropylethylamine to form the corresponding cyclopropylcarboxamide derivative. google.com
Table 2: Examples of Amide Coupling and Acylation Reactions
| Amine Substrate | Acylating Agent | Reagents/Solvent | Product Type | Reference |
| Aniline (B41778) derivative | Glutaric anhydride | Toluene, reflux | N-Aryl glutaramic acid | researchgate.net |
| 3-Aminopiperidine-2,6-dione HCl | 5-methyl-2H-benzo[d] nih.govtaylorandfrancis.comoxazine-2,4[1h]-dione | DMAP, DMF | N-substituted derivative | googleapis.com |
| 3-Aminopiperidine-2,6-dione HCl | N/A | DIPEA, DMF | N-substituted derivative | googleapis.com |
| 4-Aminomethyl derivative | Cyclopropanecarbonyl chloride | Diisopropylethylamine, Acetonitrile | Cyclopropylcarboxamide | google.com |
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of piperidine (B6355638) derivatives. nih.gov While often used to construct the piperidine ring itself from precursors like diketones, the principle can also be applied to the existing C-3 amino group of 3-aminopiperidine-2,6-dione.
In this context, the primary amino group can react with an aldehyde or a ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield a secondary amine. This two-step, one-pot process allows for the introduction of various alkyl or aryl groups at the nitrogen of the C-3 amino substituent. The condensation of amines with aldehydes or ketones followed by the reduction of the resulting imine is a common method for C-N bond formation. nih.gov Various catalytic systems, including those based on ruthenium, can be used to achieve double reductive aminations. nih.gov
Oxidation Reactions of the Compound
Detailed research findings specifically documenting the oxidation reactions of 1-aminopiperidine-2,6-dione are not extensively covered in the available literature. Chemical reactivity is often inferred from related structures; for instance, the oxidation of its isomer, 3-aminopiperidine-2,6-dione, is a known biochemical pathway involving enzymatic dehydrogenation. However, for this compound, which features an N-amino functionality on the imide nitrogen, the specific outcomes of reactions with common oxidizing agents have not been a primary focus of the reviewed studies. Further research is required to fully characterize the oxidation pathways of this particular molecule.
General Derivatization and Functionalization Strategies
The primary role of this compound in synthetic chemistry is as a structural motif in the creation of more complex molecules, particularly analogues of bioactive compounds like thalidomide.
Research into novel anti-inflammatory agents has involved the synthesis of thalidomide analogues where the core structure is systematically modified. In several studies, the N-aminoglutarimide moiety was used as a key structural component that was subsequently replaced by other functional groups, such as a substituted phenyl moiety, to explore the impact on biological activity. This strategy highlights its utility as a foundational scaffold from which derivatives are designed.
Another key functionalization strategy involves acylation at the N-amino group. The synthesis of N-(acylamino)glutarimides can be achieved through the acylation of N-acylglutamines, which then undergo cyclization to form the desired derivatized glutarimide structure. This pathway allows for the introduction of a wide variety of acyl groups, enabling the systematic modification of the compound's properties.
These strategies are summarized in the table below, which outlines the general approaches to the derivatization of the this compound core.
Table 1: Derivatization and Functionalization of this compound
| Strategy | Description | Application Example | Resulting Compound Class |
|---|---|---|---|
| Moiety Replacement | The entire N-aminoglutarimide group is used as a leaving group or is replaced in synthetic pathways to create structural analogues. | Synthesis of thalidomide analogues for anti-inflammatory activity screening. | Phenyl-substituted maleimides and other heterocyclic compounds. |
| N-Acylation | An acyl group is introduced at the exocyclic amino group, typically followed by cyclization of a precursor like N-acylglutamine. | Synthesis of N-(acylamino)glutarimides. | N-(Acylamino)glutarimides. |
Synthesis and Structural Elucidation of Derivatives and Analogues
Rational Design Principles for 1-Aminopiperidine-2,6-dione Derivatives
The design of derivatives based on the piperidine-2,6-dione scaffold is heavily guided by the principles of structure-activity relationships (SAR) and target-based drug design. A primary goal is the development of molecules that can selectively interact with specific biological targets, such as enzymes or receptors. For instance, the design of novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives is rationally guided by their ability to act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase. Similarly, other derivatives have been designed to target acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. ekb.eg The core principle involves modifying the piperidine-2,6-dione scaffold with various substituents or fusing it with other ring systems to optimize binding affinity and selectivity for the intended protein target. This often involves computational modeling and docking studies to predict how a designed molecule will fit into the active site of a protein. organic-chemistry.org
Synthesis of N-Substituted Piperidine-2,6-dione Analogues
Substitution at the N-1 position of the piperidine-2,6-dione ring is a common strategy for creating structural diversity. A widely used method involves a two-step process starting from a primary amine, such as a substituted aniline (B41778). openmedicinalchemistryjournal.com In the first step, the aniline is reacted with glutaric anhydride (B1165640), typically by heating in a solvent like toluene (B28343), to form an intermediate glutaramic acid. openmedicinalchemistryjournal.com This intermediate is then cyclized in a subsequent step to yield the final N-substituted piperidine-2,6-dione. openmedicinalchemistryjournal.com Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are often employed to facilitate this intramolecular condensation. openmedicinalchemistryjournal.com
Another modern approach enables the synthesis of substituted piperidine-2,6-diones under transition-metal-free conditions. nih.govarkat-usa.org This method involves the reaction of substituted methyl acetates with acrylamides, providing a facile and practical route to a wide range of functionalized piperidine-2,6-diones with good functional group tolerance. nih.govarkat-usa.org
Table 1: Synthesis of N-Aryl Piperidine-2,6-diones
| Starting Aniline | Reagents | Product | Reference |
|---|---|---|---|
| Aniline | 1. Glutaric anhydride, Toluene, reflux 2. 1,1'-Carbonyldiimidazole, Chloroform, reflux | 1-Phenylpiperidine-2,6-dione | openmedicinalchemistryjournal.com |
| 4-Methoxyaniline | 1. Glutaric anhydride, Toluene, reflux 2. 1,1'-Carbonyldiimidazole, Chloroform, reflux | 1-(4-Methoxyphenyl)piperidine-2,6-dione | openmedicinalchemistryjournal.com |
| 4-Chloroaniline | 1. Glutaric anhydride, Toluene, reflux 2. 1,1'-Carbonyldiimidazole, Chloroform, reflux | 1-(4-Chlorophenyl)piperidine-2,6-dione | openmedicinalchemistryjournal.com |
Development of Fused-Ring Systems Incorporating the this compound Scaffold
Fusing the piperidine-2,6-dione scaffold with other heterocyclic systems is a powerful strategy to create rigid, conformationally constrained molecules with novel pharmacological profiles. This approach can enhance binding to target proteins and improve pharmacokinetic properties.
A notable example of a fused-ring system involves the synthesis of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. organic-chemistry.org These compounds are prepared through the reaction of a homophthalic anhydride derivative with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. organic-chemistry.org The reaction is typically carried out in acetic acid at reflux, often in the presence of a weak base like sodium acetate (B1210297) to neutralize the hydrochloride salt. organic-chemistry.org This condensation reaction directly links the 3-position of the piperidine-2,6-dione ring to the nitrogen atom of the isoquinoline-1,3-dione system, creating a class of molecules that act as potent modulators of the Cereblon E3 ligase. organic-chemistry.org
The synthesis of analogues incorporating the quinazoline (B50416) ring system typically involves multi-step sequences, as direct fusion reactions are less common. General methods for synthesizing the quinazoline core often start from anthranilic acid or its derivatives. For example, the Niementowski quinazolinone synthesis involves the condensation of anthranilic acid with an amide.
To prepare a quinazoline-based analogue of this compound, a rational approach would involve the separate synthesis of the two heterocyclic cores, followed by their coupling. For instance, a 2-amino-substituted quinazoline could be synthesized and then reacted with glutaric anhydride followed by cyclization to attach the piperidine-2,6-dione moiety at the 2-amino position. Alternatively, a quinazoline derivative with a suitable leaving group could be coupled with this compound in a nucleophilic substitution reaction. These modular strategies allow for the systematic variation of both the quinazoline and piperidine-2,6-dione components to explore structure-activity relationships.
Integration into Chemically Complex Molecular Architectures
The this compound scaffold, particularly the 3-amino isomer, serves as a crucial component in the construction of highly complex and potent bioactive molecules. Its unique ability to bind to a specific E3 ubiquitin ligase has made it a cornerstone of targeted protein degradation technology.
The 3-aminopiperidine-2,6-dione moiety is the key pharmacophore responsible for the biological activity of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. This structural unit binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. organic-chemistry.org This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
This principle has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ligase. The 3-aminopiperidine-2,6-dione core is one of the most widely used E3 ligase ligands in PROTAC design. The synthesis of these complex molecules involves attaching a linker, typically to the phthalimide (B116566) portion of a thalidomide analogue, which is then connected to a ligand for the target protein. The piperidine-2,6-dione portion remains unmodified to ensure high-affinity binding to CRBN.
Table 2: Representative CRBN Ligands Based on the Piperidine-2,6-dione Scaffold
| Compound Name | Core Structure | Application | Reference |
|---|---|---|---|
| Thalidomide | 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione | IMiD, PROTAC scaffold | |
| Pomalidomide | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | IMiD, PROTAC scaffold | |
| Lenalidomide | 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | IMiD | organic-chemistry.org |
| 4-Hydroxythalidomide | 4-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | PROTAC scaffold with linker attachment point |
Building Block Applications in Targeted Protein Degradation (e.g., PROTACs)
The chemical scaffold of this compound is a cornerstone in the development of advanced therapeutic modalities, particularly in the field of targeted protein degradation (TPD). rsc.org This strategy has emerged as a powerful tool in drug discovery, aiming to eliminate disease-causing proteins rather than merely inhibiting them. sigmaaldrich.com At the forefront of TPD are Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). nih.gov
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. nih.gov This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome. nih.gov The structure of a PROTAC is modular, consisting of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. sigmaaldrich.com
Derivatives of this compound, which contain the glutarimide (B196013) moiety, are among the most widely used building blocks for recruiting the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govenamine.net The pharmacophore (S)-3-aminopiperidine-2,6-dione is central to the activity of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are now frequently incorporated into PROTAC design as the E3 ligase-binding element. nih.gov
The utility of these glutarimide-based compounds stems from their proven ability to bind to Cereblon, effectively hijacking it for the degradation of a chosen target protein. Researchers have developed a diverse portfolio of these building blocks, often pre-functionalized with linkers, to facilitate the rapid synthesis of PROTAC libraries for screening against various proteins of interest. sigmaaldrich.com This modular approach accelerates the discovery of effective protein degraders. sigmaaldrich.comderpharmachemica.com
Recent research has streamlined the synthesis process, enabling the creation of PROTAC libraries under miniaturized conditions. nih.gov One innovative approach involves the direct reaction of 3-aminopiperidine-2,6-dione to create "linker-less" PROTACs, demonstrating the versatility of this building block in novel molecular architectures. nih.gov The development of such platforms allows for the rapid generation of numerous PROTAC candidates with high purity, which can be directly used for biological screening. nih.gov
Below is a table summarizing prominent derivatives of this compound that are utilized as Cereblon E3 ligase ligands in the construction of PROTACs.
| Compound Name | Core Structure | Application in PROTACs |
|---|---|---|
| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | One of the first discovered ligands for Cereblon; widely used as a foundational E3 ligase binder in PROTAC development. nih.govenamine.net |
| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | A second-generation IMiD with higher binding affinity for Cereblon compared to thalidomide, making it a potent E3 ligase recruiter. enamine.net |
| Lenalidomide | 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Another second-generation IMiD frequently incorporated into PROTACs to engage the Cereblon E3 ligase. enamine.netnih.gov |
| Avadomide | (S)-3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | A newer generation Cereblon E3 ligase modulator that is also being explored as a building block for PROTACs. enamine.net |
The application of these building blocks has led to the development of numerous investigational PROTACs targeting a wide range of proteins implicated in various diseases. The choice of the specific glutarimide derivative and the nature of the linker can significantly influence the efficacy and selectivity of the resulting PROTAC.
The table below provides examples of PROTACs that incorporate a this compound derivative to achieve targeted protein degradation.
| PROTAC Name | Target Protein (POI) | E3 Ligase Ligand (Derivative of this compound) |
|---|---|---|
| ARV-471 | Estrogen Receptor α (ERα) | (S)‐3‐aminopiperidine‐2,6‐dione (B5365651) pharmacophore. nih.gov |
| CC-92480 | IKZF1/3 | (S)‐3‐aminopiperidine‐2,6‐dione pharmacophore. nih.gov |
| LG-AR-21 | Androgen Receptor (AR) | Lenalidomide motif (direct conjugation of 3-aminopiperidine-2,6-dione). nih.gov |
| MZ1 | BRD4 | VH101 (a VHL ligand, not a CRBN ligand) - Note: This is an example of a PROTAC using a different E3 ligase system for comparison. |
The continued synthesis and structural elucidation of new derivatives based on the this compound scaffold are critical for expanding the scope and refining the technology of targeted protein degradation.
Advanced Spectroscopic and Computational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the verification of the chemical identity and purity of 1-Aminopiperidine-2,6-dione. High-resolution techniques are indispensable for confirming its covalent structure, stereochemistry, and precise molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the piperidine-2,6-dione backbone and the N-amino substituent.
In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the carbonyl groups (C3 and C5) are expected to appear further downfield than the central methylene protons (C4) due to the electron-withdrawing effect of the carbonyls. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides complementary information, definitively identifying the carbonyl carbons, which resonate at a characteristic downfield shift (typically >170 ppm). The three distinct methylene carbons of the piperidine ring would also be resolved. While specific, experimentally-derived NMR data for this compound is not widely published, data from its isomer, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, illustrates the typical chemical shifts observed for this class of compounds. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for a related Aminopiperidine-2,6-dione Scaffold
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Imide) | ~11.2 | broad singlet | - |
| CH (on C3) | ~4.2 | doublet of doublets | 13.0, 5.3 |
| CH₂ (on C5) | ~2.7 | multiplet | - |
| CH₂ (on C4) | ~2.0-2.3 | multiplet | - |
Note: Data is illustrative and based on the published spectrum of the isomer 3-aminopiperidine-2,6-dione hydrochloride in DMSO-d₆. chemicalbook.com Chemical shifts for this compound would differ but show characteristic patterns for the glutarimide (B196013) ring.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) is crucial for validating the molecular formula of this compound by providing a highly accurate mass measurement. Unlike unit-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places.
For this compound, the experimentally measured exact mass is compared against the theoretically calculated mass for its molecular formula, C₅H₈N₂O₂. A close agreement between these values (typically within 5 ppm) provides unambiguous confirmation of the elemental composition. This validation is a critical step in the characterization of newly synthesized batches of the compound. For instance, a study on a derivative of the isomer 3-aminopiperidine-2,6-dione demonstrated the power of HRMS by matching the calculated mass of 259.0713 with an experimental finding of 259.0706. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 129.0659 |
| Expected Experimental Mass | ~129.0659 ± 0.0006 (for 5 ppm error) |
X-ray crystallography provides the most definitive, atomic-level picture of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, researchers can determine precise bond lengths, bond angles, and torsional angles.
This technique would confirm the conformation of the six-membered piperidine-2,6-dione ring. Based on studies of related piperidine derivatives, this ring is expected to adopt a stable chair or a slightly distorted half-chair conformation. chemicalbook.com X-ray analysis also reveals how molecules pack together in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonding, which are crucial for understanding the compound's physical properties and its potential interactions with biological macromolecules.
Table 3: Exemplary Crystallographic Parameters for a Piperidine Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.7588 |
| b (Å) | 23.4597 |
| c (Å) | 8.8742 |
| β (°) | 101.48 |
| Volume (ų) | 3416.7 |
| Ring Conformation | Chair |
Note: This data is for a representative substituted piperidin-4-one and serves to illustrate the type of information obtained from an X-ray crystallography experiment. nih.gov
Theoretical and Computational Chemistry Studies
Computational methods complement experimental data by providing predictive models of molecular behavior and interaction. These in silico techniques are essential for rational drug design and for understanding complex chemical and biological processes at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this method is invaluable for hypothesizing its binding mode within the active site of a biological target, such as an enzyme or receptor.
The process involves generating a three-dimensional model of the ligand and placing it into various positions and orientations within the binding pocket of the target protein. A scoring function then estimates the binding affinity for each pose, identifying the most energetically favorable interactions. These simulations can highlight key interactions, such as hydrogen bonds between the ligand's carbonyl or amino groups and amino acid residues in the target, as well as hydrophobic interactions involving the piperidine ring. nih.gov Such studies guide the design of more potent and selective analogs by suggesting specific structural modifications to enhance binding affinity.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and molecular electrostatic potential maps.
This information is critical for understanding and predicting the compound's chemical behavior. For instance, DFT calculations can be used to model reaction pathways, identify transition state structures, and calculate activation energies for chemical transformations involving the aminoglutarimide scaffold. By mapping the electrostatic potential, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to metabolic attack or key for intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations for Solution-Phase Behavior
While dedicated conformational analysis and molecular dynamics (MD) simulation studies specifically targeting this compound are not extensively available in publicly accessible literature, a comprehensive understanding of its solution-phase behavior can be extrapolated from computational and crystallographic studies of the parent glutarimide (piperidine-2,6-dione) ring and its derivatives. Such analyses are crucial for elucidating the three-dimensional structure of the molecule, its flexibility, and its interactions with solvent molecules, all of which influence its chemical reactivity and biological activity.
Computational studies on glutarimide and its substituted analogs have provided significant insights into the conformational preferences of the piperidine-2,6-dione ring. iucr.orgacs.org Theoretical calculations, often employing ab initio and density functional theory (DFT) methods, are instrumental in determining the energy-optimal structures and the rotational barriers of these molecules. acs.org
The piperidine-2,6-dione ring typically adopts a variety of non-planar conformations to minimize steric strain. These conformations are generally variations of the classic cyclohexane (B81311) chair, boat, and twist-boat forms. The presence of two sp²-hybridized carbonyl carbons and a nitrogen atom within the ring leads to a distortion from the ideal geometries observed in cyclohexane. The conformational equilibrium is influenced by the nature and position of substituents on the ring. For instance, studies on substituted glutarimides have shown that methyl groups can induce conformational changes that alter the electron-charge distribution within the molecule. iucr.org
Molecular dynamics simulations offer a powerful tool to explore the dynamic behavior of molecules like this compound in a solvent environment, providing insights that are not accessible from static computational models. Although specific MD simulation data for this compound is scarce, the general methodology involves simulating the movement of the molecule and surrounding solvent molecules over time, governed by a force field that describes the interatomic interactions.
Such simulations could reveal:
The predominant conformations of the piperidine-2,6-dione ring in solution and the energetic barriers between them.
The dynamics of the N-amino group, including its rotation and inversion.
The solvation shell around the molecule, highlighting the specific hydrogen bonding interactions between the amino and carbonyl groups with water or other protic solvents.
The insights gained from both conformational analysis and molecular dynamics simulations are critical for understanding the structure-activity relationships of this compound and for the rational design of new derivatives with specific properties.
Table of Predicted Conformational Data for the Piperidine-2,6-dione Ring
The following table presents a generalized summary of conformational parameters for the piperidine-2,6-dione ring, based on data from related glutarimide structures. These values represent typical ranges and can be influenced by substitution.
| Parameter | Description | Typical Value Range |
| Ring Conformation | The predominant three-dimensional shape of the ring. | Chair, Skew-Chair, Boat |
| Puckering Amplitude (Q) | A measure of the degree of non-planarity of the ring. | 0.3 - 0.5 Å |
| Dihedral Angles (e.g., C2-N1-C6-C5) | Torsion angles that define the ring's pucker. | Varies significantly with conformation. |
Applications in Advanced Organic Synthesis
Role as a Versatile Chiral Building Block
The utility of a molecule as a versatile chiral building block is fundamental in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. ambeed.com For 1-Aminopiperidine-2,6-dione to serve this role, it would typically require the introduction of a stereocenter and the ability to transfer that chirality to a new molecule.
While piperidine (B6355638) derivatives are crucial synthetic blocks for drug construction, the primary challenge lies in achieving stereoselectivity. nih.gov The development of chiral ligands and catalysts is one approach to address this. nih.gov In principle, chiral derivatives of this compound could be synthesized and employed in stereoselective transformations. However, specific, documented examples of this compound itself being used as a widespread chiral building block are scarce. Its structural isomer, (S)-3-aminopiperidine-2,6-dione, is a well-known chiral pharmacophore, but this is a distinct compound. nih.gov
Precursor in the Total Synthesis of Complex Organic Molecules
The piperidine ring is a structural feature present in numerous natural products, particularly alkaloids. semanticscholar.org As such, substituted piperidines are valuable precursors in the total synthesis of these complex molecules. Intramolecular cyclization reactions are a common strategy for forming the piperidine ring system. nih.gov
This compound, also known as N-aminoglutarimide, could theoretically serve as a precursor. Its N-amino group offers a reactive handle for further functionalization or for directing specific synthetic transformations. For instance, derivatives of N-aminoglutarimide have been synthesized to explore their biological activities, indicating that the core structure can be used as a starting point for more complex molecules. semanticscholar.org However, detailed accounts of its use as a key precursor in the multi-step total synthesis of specific complex natural products are not prominently featured in the literature. The synthesis of piperidine-2,6-dione derivatives often proceeds from acyclic precursors like glutaric anhydride (B1165640) and an appropriate amine, rather than using a pre-formed aminopiperidinedione as the starting block. researchgate.net
Intermediate in the Development of Small Molecule Modulators
Piperidine-2,6-dione derivatives are of significant interest in medicinal chemistry and drug discovery. The core structure is a key component of molecules designed as Cereblon (CRBN) binding motifs, which are crucial for the development of proteolysis-targeting chimeras (PROTACs). chemrxiv.orgtandfonline.com These molecules function as small molecule modulators of protein activity.
While the vast majority of these modulators are based on the 3-aminopiperidine-2,6-dione (B110489) scaffold (the core of thalidomide (B1683933) and its analogs), the N-amino isomer presents an alternative scaffold. nih.gov Research into N-substituted aminoglutarimides has been conducted to evaluate their potential biological activities, such as anticonvulsant properties. semanticscholar.org This indicates that this compound can serve as an intermediate for creating new chemical entities with potential therapeutic applications as small molecule modulators. Modern synthetic methods, such as the Buchwald-Hartwig C-N cross-coupling, have been developed to facilitate the synthesis of diverse N-(hetero)aryl-linked glutarimides, which could potentially be adapted for derivatives of this compound to expedite the discovery of novel modulators. chemrxiv.orgchemrxiv.org
Utility in the Diversification of Chemical Libraries for Drug Discovery
The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds against biological targets. Scaffolds that can be easily and variably functionalized are highly valuable for this purpose. Due to their bifunctional character, aminoglutarimides have been identified as useful building blocks for combinatorial chemistry and the preparation of chemical libraries. researchgate.net
This compound possesses two key points for diversification: the N-amino group and the glutarimide (B196013) ring itself, which can potentially be opened or modified. The N-amino group can be derivatized to introduce a wide array of substituents, leading to a library of related compounds with diverse properties. This approach is fundamental to exploring the structure-activity relationship (SAR) of a given scaffold. While the generation of aminoglycoside libraries has been explored to find new therapeutic agents, similar principles can be applied to libraries based on the aminopiperidinedione core. nih.gov The development of high-throughput experimentation methods further accelerates the synthesis and evaluation of such libraries, making scaffolds like aminoglutarimide attractive for discovery campaigns. chemrxiv.org
Biological Activity and Molecular Mode of Action
Molecular Target Engagement and Protein Binding
Direct Binding and Interaction with Specific Receptors and Enzymes
There is currently no available information detailing the direct binding and interaction of 1-Aminopiperidine-2,6-dione with specific receptors or enzymes.
Role as a Cereblon (CRBN) Ligand in Protein Degradation Systems
The role of this compound as a Cereblon (CRBN) ligand has not been documented in the provided information.
Enzymatic Inhibition and Regulation
Effects on DNA Synthesis Pathways through Enzyme Inhibition
Specific effects of this compound on DNA synthesis pathways through enzyme inhibition have not been reported in the available literature.
Modulation of Specific Protein Degradation Pathways (e.g., IKZF1 and IKZF3)
There is no information available on the modulation of specific protein degradation pathways, such as those involving IKZF1 and IKZF3, by this compound.
Influence on Cellular Biological Processes
Detailed research findings on the influence of this compound on cellular biological processes are not available.
Mechanistic Studies on Antiangiogenic Properties
The aminopiperidine-2,6-dione structure is integral to the antiangiogenic activity of thalidomide (B1683933) and its derivatives. nih.govnbinno.com These compounds are known to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The mechanism of this inhibition involves the modulation of key growth factors. Research has shown that compounds containing this structure can inhibit the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from both cancer cells and the surrounding bone marrow stromal cells. nih.gov This reduction in growth factors leads to decreased proliferation and migration of endothelial cells, ultimately inducing apoptosis and suppressing the development of new microvessels. nih.govencyclopedia.pub A primary molecular target responsible for these effects is the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex. encyclopedia.pubresearchgate.net By binding to cereblon, these drugs alter the ubiquitination and subsequent degradation of target proteins involved in angiogenesis.
Immunomodulatory Effects via Cytokine Modulation (e.g., TNF-α)
Beyond TNF-α, these compounds can affect a wide range of other cytokines, including interleukins IL-1, IL-6, IL-12, and the anti-inflammatory cytokine IL-10. encyclopedia.pubresearchgate.net This broad cytokine modulation contributes to the complex immunomodulatory profile that makes these agents effective in treating certain hematological cancers and inflammatory conditions. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest in Cell Lines
Compounds built around the aminopiperidine-2,6-dione core have demonstrated the ability to halt the proliferation of cancer cells by inducing cell cycle arrest and programmed cell death (apoptosis). researchgate.net Flow cytometry analysis of cancer cell lines treated with related compounds has shown an arrest of the cell cycle, often at the G2/M phase. nih.gov This arrest prevents the cells from progressing through mitosis and dividing.
The induction of apoptosis is a key component of their anticancer effect. The mechanism can involve the activation of the caspase signaling cascade, a family of proteases that execute the process of apoptosis. nih.gov Specifically, treatment with thalidomide analogs has been shown to elevate the levels of caspase-8, an initiator caspase in the extrinsic apoptosis pathway. researchgate.net By simultaneously halting cell division and triggering cell death, these compounds effectively reduce tumor cell proliferation. researchgate.netscience.gov
Biosynthesis as a Natural Product Intermediate
The (S)-3-aminopiperidine-2,6-dione molecule is not only a synthetic pharmacophore but also a naturally occurring biosynthetic intermediate. nih.gov It plays a crucial role in the microbial production of the vibrant blue pigment, indigoidine (B1217730).
Role in the Biosynthesis of Indigoidine and Related Pigments
(S)-3-Aminopiperidine-2,6-dione has been identified as a key intermediate in the biosynthetic pathway of indigoidine, a blue pigment produced by various bacteria, including strains of Streptomyces and Erwinia chrysanthemi. researchgate.netnih.govresearchgate.net The entire pathway begins with the common amino acid L-glutamine. nih.govnih.gov The indigoidine molecule is formed by the dimerization of two of these piperidinedione intermediates after they undergo further modification. researchgate.netacs.org The discovery of this natural pathway has provided a biocatalytic route to producing enantiomerically pure (S)-3-aminopiperidine-2,6-dione, which is valuable for the synthesis of chiral drugs. nih.govresearchgate.net
Elucidation of Enzymatic Pathways and Catalytic Mechanisms
The conversion of L-glutamine to indigoidine is accomplished by a single, large enzyme known as an indigoidine synthetase (such as BpsA or IndC), which is a type of nonribosomal peptide synthetase (NRPS). nih.govacs.orgusu.edu These enzymes are modular and contain several distinct domains that perform specific catalytic steps in an assembly-line fashion.
Two main pathways have been proposed for the formation of the indigoidine precursor. acs.org The most supported pathway (Route A) involves the following enzymatic steps: nih.govacs.org
Activation: The Adenylation (A) domain selects and activates L-glutamine using ATP. acs.org
Thiolation: The activated glutamine is transferred to the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, tethering it to the enzyme.
Cyclization: The Thioesterase (TE) domain cleaves the tethered L-glutamine from the enzyme and catalyzes an intramolecular cyclization to form (S)-3-aminopiperidine-2,6-dione. nih.govacs.org
Oxidation: The flavin mononucleotide (FMN)-dependent Oxidation (Ox) domain dehydrogenates the (S)-3-aminopiperidine-2,6-dione intermediate. acs.orgescholarship.org
Dimerization: Two molecules of the resulting oxidized product undergo a final, non-enzymatic dimerization to form the final blue pigment, indigoidine. acs.org
| Step | Enzyme Domain | Function | Substrate | Product |
|---|---|---|---|---|
| 1 | Adenylation (A) | Activates the precursor amino acid | L-Glutamine | L-glutaminyl-AMP |
| 2 | Thiolation (T/PCP) | Tethers the activated substrate to the enzyme | L-glutaminyl-AMP | L-glutaminyl-S-PCP |
| 3 | Thioesterase (TE) | Catalyzes intramolecular cyclization and release | L-glutaminyl-S-PCP | (S)-3-Aminopiperidine-2,6-dione |
| 4 | Oxidation (Ox) | Dehydrogenates the cyclic intermediate | (S)-3-Aminopiperidine-2,6-dione | 5-Amino-3H-pyridine-2,6-dione |
| 5 | Non-enzymatic | Dimerization | 5-Amino-3H-pyridine-2,6-dione (x2) | Indigoidine |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies of thalidomide and its analogs have been crucial in developing more potent and specific drugs while attempting to minimize side effects. These studies highlight the essential nature of the aminopiperidine-2,6-dione core.
Key findings from SAR studies indicate that:
Core Structure is Essential: Both the piperidine-2,6-dione (glutarimide) ring and the adjacent ring system (e.g., the phthalimide (B116566) ring in thalidomide) are required for biological activity. nih.govrsc.org
Linkage is Critical: The alpha-position linkage between the two ring systems, which creates the chiral center at the 3-position of the piperidinedione ring, is essential for activity. Moving the linkage to the beta-position results in a complete loss of embryopathic activity. nih.govrsc.org
Phthalimide Ring Modifications Enhance Potency: While the core structure is necessary, modifications to the phthalimide ring can dramatically enhance biological potency. The addition of an amino group at the 4-position of the phthaloyl ring resulted in lenalidomide (B1683929) and pomalidomide. nih.gov These modifications significantly increase the compounds' ability to inhibit TNF-α production, with lenalidomide being up to 50,000 times more potent than thalidomide in this regard. nih.govencyclopedia.pub
| Compound | Key Structural Modification (vs. Thalidomide) | Relative Potency (TNF-α Inhibition) |
|---|---|---|
| Thalidomide | Baseline (Phthalimide ring) | 1x |
| Lenalidomide | Amino group at 4-position of phthaloyl ring; one carbonyl removed | ~50,000x more potent than Thalidomide nih.gov |
| Pomalidomide | Amino group at 4-position of phthaloyl ring | ~10x more potent than Lenalidomide nih.gov |
These studies demonstrate that while the aminopiperidine-2,6-dione moiety is the key pharmacophore, targeted chemical modifications on the associated ring structure are critical for optimizing the immunomodulatory and anticancer potency. nih.gov
Influence of Stereochemistry on Biological Activity
The profound influence of stereochemistry on biological activity is exemplified by the archetypal 3-aminopiperidine-2,6-dione (B110489) derivative, thalidomide. Thalidomide possesses a single chiral center at the C3 position of the glutarimide (B196013) ring, and therefore exists as two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-thalidomide and (S)-thalidomide. wikipedia.orgchiralpedia.com
Initial studies revealed that these enantiomers have dramatically different biological effects. wjbphs.com The (R)-enantiomer was found to be primarily responsible for the desired sedative and anti-nausea effects, while the (S)-enantiomer was identified as the agent responsible for the devastating teratogenic effects that led to severe birth defects. acs.orgchiralpedia.comwjbphs.combrainly.com
The molecular basis for this stereospecificity lies in their differential interaction with the CRBN protein. acs.orgnih.gov Structural and biochemical studies have demonstrated that the (S)-enantiomer binds to the thalidomide-binding domain of CRBN with an affinity that is approximately 6- to 10-fold stronger than that of the (R)-enantiomer. nih.govresearchgate.net This preferential binding of the (S)-form is more effective at inducing the degradation of CRBN's target proteins, which is linked to both its therapeutic and teratogenic activities. nih.gov The crystal structure of the complexes shows that while the (S)-enantiomer binds in a relaxed conformation, the (R)-enantiomer's glutarimide ring must adopt a twisted, less stable conformation to fit into the binding pocket, resulting in weaker binding. nih.gov
A critical factor that complicates the use of the "safe" (R)-enantiomer is that thalidomide undergoes racemization under physiological conditions. wikipedia.org This means that even if a pure form of (R)-thalidomide is administered, it can convert in vivo to the harmful (S)-enantiomer, negating the potential benefits of using a single-enantiomer formulation. acs.orgwikipedia.orgchiralpedia.com
| Property | (R)-Thalidomide | (S)-Thalidomide |
|---|---|---|
| Primary Biological Activity | Sedative, Anti-nausea wjbphs.com | Teratogenic, Immunomodulatory chiralpedia.combrainly.com |
| Binding Affinity to Cereblon (CRBN) | Lower affinity nih.govresearchgate.net | ~10-fold higher affinity nih.govresearchgate.net |
| In Vivo Behavior | Undergoes rapid interconversion (racemization) under physiological conditions acs.orgwikipedia.org |
Impact of Substituent Variations on Molecular Interactions and Efficacy
The development of thalidomide analogs has been a major focus of medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing adverse effects. Structure-activity relationship (SAR) studies have shown that both the phthalimide and the glutarimide (piperidine-2,6-dione) rings are essential for the characteristic teratogenic and immunomodulatory activities. wjbphs.comnih.govrsc.org
Variations in substituents on the phthalimide ring have led to the creation of highly potent second and third-generation immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. encyclopedia.pub
Amino Group Substitution: The addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, significantly enhances the potency of the compound. encyclopedia.pub This substitution increases the affinity for CRBN and improves the recruitment of target proteins to the E3 ligase complex for degradation. nih.govnih.gov Pomalidomide and lenalidomide bind to CRBN with dissociation constants of approximately 157 nM and 178 nM, respectively, compared to ~250 nM for thalidomide. nih.gov
Other Phthalimide Substitutions: Research has shown that other electron-donating or electron-withdrawing groups on the phthalimide ring can also modulate activity. For instance, analogs with 3,4-dimethoxy or 3,4-diethoxy substitutions were found to be significantly more potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) than thalidomide itself. acs.org
Glutarimide Ring Modification: The glutarimide ring is also a critical component. Modifications to this ring can alter the mechanism of action. For example, hydrolysis of the glutarimide ring can produce analogs that are chirally stable and inhibit TNF-α through a different pathway, such as the inhibition of phosphodiesterase 4 (PDE4), rather than through CRBN binding. encyclopedia.pub
The linkage between the two ring systems is also crucial; an α-linkage between the phthalimide nitrogen and the C3 position of the glutarimide ring is required for activity. nih.govrsc.org Changing this to a β-linkage results in a complete loss of embryopathic effects. nih.govrsc.org These findings underscore how precise structural modifications can fine-tune the molecular interactions and therapeutic profile of this compound-based compounds.
| Compound | Key Substituent(s) on Phthalimide Ring | Relative Potency / Activity | Primary Target |
|---|---|---|---|
| Thalidomide | None (unsubstituted) | Baseline | Cereblon (CRBN) acs.org |
| Lenalidomide | 4-amino group, one carbonyl removed nih.govencyclopedia.pub | Higher potency than Thalidomide nih.gov | Cereblon (CRBN) nih.gov |
| Pomalidomide | 4-amino group nih.govencyclopedia.pub | Higher potency than Lenalidomide nih.gov | Cereblon (CRBN) nih.gov |
| 3,4-diethoxy Analog | 3,4-diethoxy groups acs.org | ~30-fold more potent TNF-α inhibitor than Thalidomide acs.org | TNF-α production |
Q & A
How can researchers optimize the synthesis of 1-Aminopiperidine-2,6-dione derivatives to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and catalyst load can influence yield and purity. Post-synthesis purification via column chromatography or recrystallization, as demonstrated in piperidine-2,6-dione derivative syntheses, is critical . Elemental analysis and FT-IR spectroscopy should validate structural integrity, while GC-MS ensures purity .
What strategies are recommended for resolving contradictions in spectral data (e.g., NMR, FT-IR) when characterizing novel analogs?
Advanced Research Question
Methodological Answer:
Contradictions often arise from impurities or tautomeric equilibria. Cross-validate spectral data using complementary techniques:
- 1H NMR : Compare δ values with analogous compounds (e.g., 1-(3-nitrophenyl)piperidine-2,6-dione shows distinct aromatic proton shifts at δ 6.45–6.98) .
- FT-IR : Confirm carbonyl (1633–1660 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
- HPLC/TLC : Monitor reaction progress and isolate intermediates to rule out side products .
What safety protocols should be followed when handling this compound derivatives given limited toxicological data?
Basic Research Question
Methodological Answer:
Adopt precautionary measures analogous to structurally related amines (e.g., benzyl 4-aminopiperidine-1-carboxylate):
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- First Aid : Flush eyes/skin with water for 15 minutes; consult a physician for ingestion .
- Storage : Refrigerate at 2–8°C to prevent degradation .
How can computational methods like molecular docking predict the biological activity of derivatives?
Advanced Research Question
Methodological Answer:
- Target Selection : Prioritize enzymes with known inhibition by dione derivatives (e.g., EGFR, BRAFV600E) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking studies.
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase assays .
- 3D Modeling : Leverage X-ray crystallography data (e.g., PDB IDs for EGFR) to refine ligand-receptor interactions .
What analytical techniques are essential for confirming structural integrity of synthesized compounds?
Basic Research Question
Methodological Answer:
- FT-IR : Identify carbonyl (C=O) and amine (N-H) functional groups .
- 1H/13C NMR : Assign proton environments (e.g., piperidine ring protons at δ 2.48–4.04) .
- Elemental Analysis : Verify C, H, N, O percentages (e.g., C11H10O4N: Calculated C 61.80%, Observed C 61.68%) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection .
How to design experiments evaluating dual inhibitory potential (e.g., EGFR and BRAFV600E)?
Advanced Research Question
Methodological Answer:
- Assay Selection :
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism).
- Selectivity Screening : Test against off-target kinases (e.g., HER2, CDK2) to minimize toxicity .
How can researchers address discrepancies between in silico predictions and experimental bioactivity results?
Advanced Research Question
Methodological Answer:
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) to improve bioavailability .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways.
- Conformational Analysis : Apply molecular dynamics simulations (e.g., GROMACS) to assess ligand flexibility in solution .
What criteria ensure rigorous formulation of research questions for grant proposals?
Basic Research Question
Methodological Answer:
Adopt the FINER framework :
- Feasible : Align with available resources (e.g., synthesizing ≤10 derivatives per batch).
- Novel : Explore understudied targets (e.g., PDE4 inhibition for anti-inflammatory applications) .
- Relevant : Link to disease mechanisms (e.g., chronic inflammation or oncology) .
How to validate the reproducibility of synthetic protocols across laboratories?
Basic Research Question
Methodological Answer:
- Detailed Documentation : Specify reaction conditions (e.g., "stirred at 60°C for 12 hours in DMF") .
- Reagent Batches : Use the same supplier and lot numbers for critical reagents (e.g., 4-aminopiperidine) .
- Blind Replication : Have a second team repeat the protocol using only written instructions .
What ethical considerations apply when publishing preliminary bioactivity data?
Advanced Research Question
Methodological Answer:
- Data Transparency : Disclose all raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials .
- Conflict of Interest : Declare funding sources (e.g., pharmaceutical partnerships).
- Peer Review : Pre-submit to preprint servers (e.g., bioRxiv) for community feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

